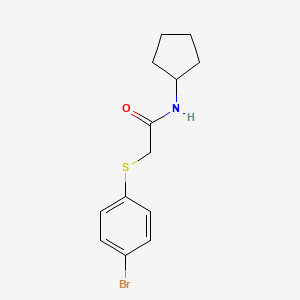
2-((4-Bromophenyl)thio)-N-cyclopentylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Bromophenyl)thio)-N-cyclopentylacetamide is an organic compound that features a bromophenyl group attached to a thioether linkage, which is further connected to an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromophenyl)thio)-N-cyclopentylacetamide typically involves the following steps:
Formation of 4-bromothiophenol: This can be synthesized via the reduction of 4-bromo-benzenesulfonyl chloride using red phosphorus and iodine in an acidic solution.
Thioether Formation: The 4-bromothiophenol is then reacted with an appropriate acetamide derivative under basic conditions to form the thioether linkage.
Cyclopentyl Substitution: The final step involves the substitution of the acetamide group with a cyclopentyl group, typically using cyclopentylamine in the presence of a coupling agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-((4-Bromophenyl)thio)-N-cyclopentylacetamide can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Phenyl derivative.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
2-((4-Bromophenyl)thio)-N-cyclopentylacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting antimicrobial and anticancer activities.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, especially those containing thioether and acetamide functionalities.
Material Science: It may be used in the development of new materials with specific electronic or optical properties due to the presence of the bromophenyl group.
作用机制
The mechanism of action of 2-((4-Bromophenyl)thio)-N-cyclopentylacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with bacterial or cancer cell enzymes, inhibiting their function and leading to antimicrobial or anticancer effects . The exact molecular pathways would depend on the specific application and target.
相似化合物的比较
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also contains a bromophenyl group and has shown promising antimicrobial and anticancer activities.
4-Bromothiophenol: A simpler compound that serves as a precursor in the synthesis of 2-((4-Bromophenyl)thio)-N-cyclopentylacetamide.
Uniqueness
This compound is unique due to its combination of a bromophenyl group, thioether linkage, and cyclopentylacetamide moiety. This unique structure allows it to interact with a variety of molecular targets and undergo diverse chemical reactions, making it a versatile compound in scientific research.
生物活性
2-((4-Bromophenyl)thio)-N-cyclopentylacetamide is a compound with notable biological activity, particularly as an inhibitor of voltage-gated sodium channels. This article delves into its pharmacological properties, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique structure characterized by a bromophenyl group, a thioether linkage, and a cyclopentyl moiety. Its chemical formula includes carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms. The presence of these functional groups plays a crucial role in its biological activity.
Inhibition of Voltage-Gated Sodium Channels
Research indicates that this compound primarily acts as an inhibitor of the Nav 1.7 sodium channel, which is integral to pain signaling pathways. This inhibition suggests potential applications in analgesic drug development, offering a novel approach to pain management without the adverse effects commonly associated with traditional analgesics.
Synthesis Methods
The synthesis of this compound can be achieved through various methods that require careful control of reaction conditions to optimize yield and purity. Key synthetic routes include:
- Nucleophilic Substitution : Utilizing the thioether bond for further functionalization.
- Hydrolysis Reactions : Modifying the acetamide group to enhance biological activity.
Interaction Studies
Molecular docking studies have shown that this compound has favorable binding interactions within the Nav 1.7 channel's binding site. These interactions are crucial for understanding its pharmacological profile and guiding further development.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique attributes of this compound. The table below summarizes some related compounds and their features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-Bromophenyl)-N-pentylacetamide | Similar acetamide structure | Longer alkyl chain may affect lipophilicity |
| 2-(4-Chlorophenyl)-N-cyclopentylacetamide | Chlorine substituent instead of bromine | Potential differences in biological activity |
| N-Cyclopentyl-2-thiophenecarboxamide | Thiophene ring instead of phenyl | Different electronic properties due to thiophene |
| 2-(4-Methylphenyl)-N-cyclopentylacetamide | Methyl substituent on phenyl | Variability in steric effects |
Case Studies and Research Findings
Recent studies have focused on the biological activities of related compounds, particularly chloroacetamides, which have shown varied antimicrobial potential based on their structural modifications . The findings suggest that halogenated phenyl rings enhance lipophilicity, allowing for better membrane penetration and increased efficacy against pathogens.
属性
分子式 |
C13H16BrNOS |
|---|---|
分子量 |
314.24 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)sulfanyl-N-cyclopentylacetamide |
InChI |
InChI=1S/C13H16BrNOS/c14-10-5-7-12(8-6-10)17-9-13(16)15-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,15,16) |
InChI 键 |
UIDVVTXJVZDLHU-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)NC(=O)CSC2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















